
3-Bromo-7-chloro Hydroxychloroquine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-7-chloro Hydroxychloroquine is a derivative of hydroxychloroquine, a well-known antimalarial and immunomodulatory drug. This compound is characterized by the presence of bromine and chlorine atoms attached to the hydroxychloroquine structure, which may impart unique chemical and biological properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-chloro Hydroxychloroquine typically involves the halogenation of hydroxychloroquine. The process begins with the preparation of hydroxychloroquine, followed by the selective bromination and chlorination at specific positions on the quinoline ring. Common reagents used in these reactions include bromine and chlorine sources, such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2), under controlled conditions to ensure selective substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .
化学反应分析
Types of Reactions
3-Bromo-7-chloro Hydroxychloroquine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules .
科学研究应用
3-Bromo-7-chloro Hydroxychloroquine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new pharmaceuticals and chemical products.
作用机制
The mechanism of action of 3-Bromo-7-chloro Hydroxychloroquine is similar to that of hydroxychloroquine. It interferes with lysosomal activity and autophagy, interacts with membrane stability, and alters signaling pathways and transcriptional activity. These actions result in the inhibition of cytokine production and modulation of certain co-stimulatory molecules, contributing to its immunomodulatory effects .
相似化合物的比较
Similar Compounds
Hydroxychloroquine: The parent compound, used for its antimalarial and immunomodulatory properties.
Chloroquine: Another antimalarial drug with a similar structure but higher toxicity.
2-Hydroxychloroquine: A less toxic derivative of chloroquine.
Uniqueness
3-Bromo-7-chloro Hydroxychloroquine is unique due to the presence of bromine and chlorine atoms, which may enhance its chemical reactivity and biological activity compared to its parent compound, hydroxychloroquine .
属性
分子式 |
C18H25BrClN3O |
|---|---|
分子量 |
414.8 g/mol |
IUPAC 名称 |
2-[4-[(3-bromo-7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol |
InChI |
InChI=1S/C18H25BrClN3O/c1-3-23(9-10-24)8-4-5-13(2)22-18-15-7-6-14(20)11-17(15)21-12-16(18)19/h6-7,11-13,24H,3-5,8-10H2,1-2H3,(H,21,22) |
InChI 键 |
CLHXZISPNNJNLN-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1Br)Cl)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


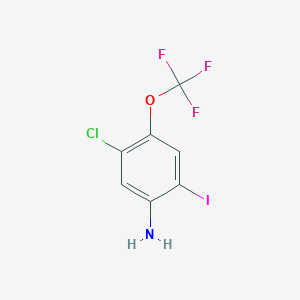
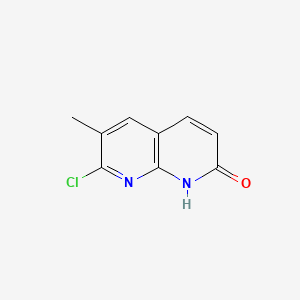

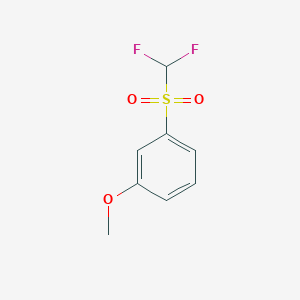
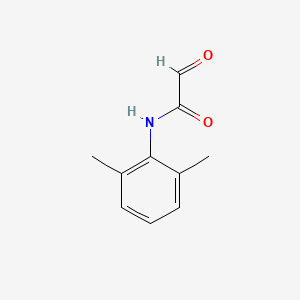
![3-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)propan-1-amine hydrochloride](/img/structure/B13431835.png)

![[(1R,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-6-[3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoyl]oxyoxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoate](/img/structure/B13431853.png)



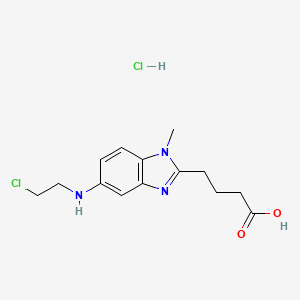
![5-fluoro-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B13431884.png)

